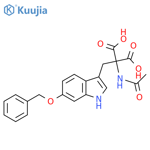

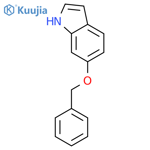

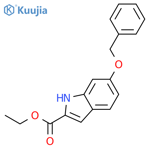

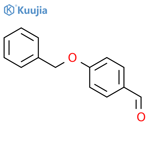

Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARγ ligands (I)

,

Bioorganic & Medicinal Chemistry Letters,

2006,

16(22),

5913-5916